1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-10-8-15-4-2-1-3-5-15)22-13-16-6-7-18(21-12-16)17-9-11-24-14-17/h1-7,9,11-12,14H,8,10,13H2,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUKGOLRIPALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This method is advantageous due to its efficiency and the ability to produce structurally diverse compounds in a one-pot operation .
Industrial Production Methods: The use of readily available starting materials and simplified purification processes makes this approach suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a urea backbone with several pyridine-containing derivatives. Key structural analogs include:
Key Observations :
Pharmacokinetic and Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
Implications :
- The furan substituent may balance lipophilicity and solubility, offering advantages over highly halogenated analogs like Compound 1 in drug delivery .
Biological Activity
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a furan ring, a pyridine moiety, and a phenethyl urea group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity |
| Pyridine Moiety | Enhances interaction with biological targets |
| Phenethyl Group | Impacts the compound's pharmacological properties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Compounds with similar structural motifs have shown effectiveness in inhibiting bacterial growth, likely through interference with essential cellular processes.
The antimicrobial activity is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : Interaction with cellular membranes could lead to increased permeability and cell lysis.
Anticancer Properties
Studies have suggested that this compound may also possess anticancer properties, inhibiting tumor growth through several mechanisms:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the cell cycle to prevent proliferation.
- Targeting Specific Pathways : Modulating signaling pathways involved in cancer progression.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound. Notable findings include:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Investigation of Anticancer Activity :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Results : Significant reduction in cell viability was observed in treated cells compared to controls, indicating potential for further development as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. A common synthetic route includes:
- Formation of the Urea Linkage :
- Reaction between phenethylamine and isocyanate derivatives.
- Incorporation of Furan and Pyridine Moieties :
- Utilizing appropriate coupling agents under controlled conditions to ensure high yield and purity.
Synthesis Overview
| Step | Reagents/Conditions |
|---|---|
| Urea Formation | Phenethylamine + Isocyanate |
| Coupling Reaction | Furan derivative + Pyridine derivative |
| Final Purification | Chromatography or recrystallization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of a furan-containing pyridine derivative with a phenethylamine precursor. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Use of coupling agents like HATU or EDCI improves urea bond formation efficiency .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity .
Q. How can structural characterization techniques like NMR and X-ray crystallography elucidate the compound's conformation?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the urea linkage, furan-pyridine connectivity, and substituent positions. For example, urea NH protons typically resonate at δ 8.5–10.5 ppm, while aromatic protons show splitting patterns indicative of substitution .
- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., urea carbonyl interactions), and π-stacking between aromatic moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended to evaluate the compound's enzyme inhibition potential?
- Methodological Answer :
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) in buffer systems (pH 7.4, 37°C) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., NCI-60 panel) with MTT or ATP-lite protocols .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the furan or phenethyl groups) impact biological activity and selectivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) on the phenyl ring to enhance target binding. For example, fluorination at the para position increases metabolic stability .
- Co-crystallization : Resolve ligand-target complexes (e.g., with kinases) to identify critical hydrogen bonds or hydrophobic interactions .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide rational design .
Q. How can researchers resolve contradictions in biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize assays : Ensure consistent buffer composition (e.g., 1% DMSO) and cell passage numbers to minimize variability .
- Orthogonal validation : Confirm activity using alternate methods (e.g., enzymatic vs. cellular assays) .
- Batch analysis : Check compound purity (HPLC ≥95%) and stability (e.g., hydrolysis in aqueous media) before testing .
Q. What experimental designs are recommended for pharmacokinetic evaluation (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. How can computational modeling predict off-target interactions or toxicity profiles?
- Methodological Answer :
- Pharmacophore mapping : Use tools like PharmaGist to identify shared features with known toxicophores .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or genotoxicity .
- MD simulations : Simulate ligand binding to hERG channels to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
